[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone
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Overview
Description
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that features a thiazole ring substituted with a phenyl group and a dichloroaniline moiety
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, potentially influencing a range of biological processes.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound affects multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone. For example, the compound’s degradation and removal can be facilitated by certain species of green algae, suggesting that its action may be influenced by the presence of these organisms in the environment . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dichloroaniline moiety is particularly significant in enhancing the biological activity of the compound.
Industry
Industrially, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
What sets 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone apart from similar compounds is the presence of both the thiazole ring and the dichloroaniline moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)20-16-19-9-14(22-16)15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFOBLXUYRGYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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